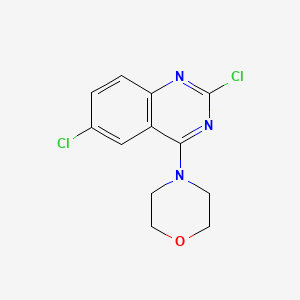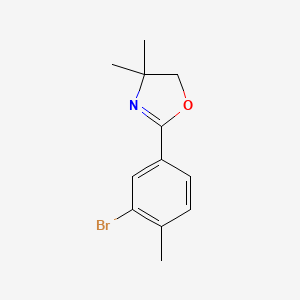
2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with a suitable amine and a dihydrooxazole precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)acetic acid
- 2-(3-Bromo-4-methylphenyl)sulfanyl]ethanol
- (4-Bromo-2,5-dimethylphenyl)(3-bromo-4-methylphenyl)methanol
Uniqueness
2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to its specific combination of a bromine-substituted phenyl ring and a dihydrooxazole ring This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C12H14BrNO |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-5-9(6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |
Clave InChI |
RKIKZVILQLXPGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(CO2)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)



![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
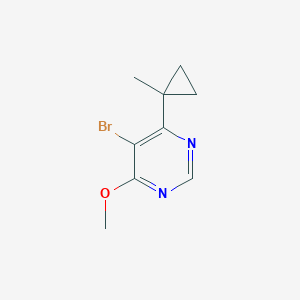
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
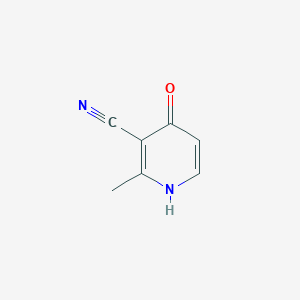
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)

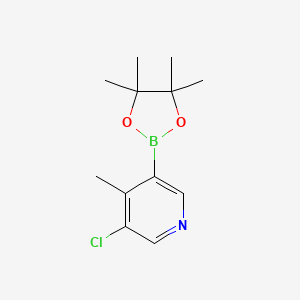
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
